molecular formula C13H23N3O3 B126473 N-Acetylleucylprolinamide CAS No. 142179-09-7

N-Acetylleucylprolinamide

Cat. No. B126473
M. Wt: 269.34 g/mol
InChI Key: CKLZCZMLTMDPBS-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylleucylprolinamide, also known as Ac-LEU-PRO-NH2, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This peptide is composed of two amino acids, leucine and proline, and is synthesized using solid-phase peptide synthesis.

Mechanism Of Action

The mechanism of action of N-Acetylleucylprolinamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure. It has also been shown to activate the opioid receptors, which are involved in pain perception.

Biochemical And Physiological Effects

N-Acetylleucylprolinamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to reduce pain by activating the opioid receptors. Additionally, N-Acetylleucylprolinamide has been shown to lower blood pressure by inhibiting the activity of ACE.

Advantages And Limitations For Lab Experiments

One advantage of using N-Acetylleucylprolinamide in lab experiments is its ease of synthesis. It can be synthesized using solid-phase peptide synthesis, which is a well-established method in the field of peptide chemistry. Additionally, N-Acetylleucylprolinamide has been shown to have a high degree of stability, which makes it suitable for use in long-term experiments.
One limitation of using N-Acetylleucylprolinamide in lab experiments is its potential for non-specific binding. This can lead to false-positive results and can make it difficult to interpret experimental data. Additionally, the effects of N-Acetylleucylprolinamide may vary depending on the experimental conditions, which can make it difficult to compare results across different studies.

Future Directions

There are several future directions for the study of N-Acetylleucylprolinamide. One area of research is the development of new therapeutic applications. For example, N-Acetylleucylprolinamide may have potential as a treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Another area of research is the investigation of the mechanism of action of N-Acetylleucylprolinamide. Further studies are needed to fully understand how this peptide modulates the activity of enzymes and receptors in the body.
Finally, there is a need for the development of new synthetic methods for the production of N-Acetylleucylprolinamide. This will enable researchers to produce larger quantities of the peptide, which will facilitate further studies of its therapeutic potential.
Conclusion:
In conclusion, N-Acetylleucylprolinamide is a synthetic peptide that has shown promise in the field of scientific research. It has been studied for its potential therapeutic applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to fully understand the potential of this peptide as a therapeutic agent.

Synthesis Methods

The synthesis of N-Acetylleucylprolinamide is carried out using solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process begins with the attachment of the first amino acid to a resin support. Subsequent amino acids are added one by one, with each amino acid being protected by a temporary blocking group. Once the peptide chain is complete, the final product is cleaved from the resin and purified.

Scientific Research Applications

N-Acetylleucylprolinamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antihypertensive effects. It has also been investigated for its ability to inhibit cancer cell growth and metastasis. Additionally, N-Acetylleucylprolinamide has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

142179-09-7

Product Name

N-Acetylleucylprolinamide

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H23N3O3/c1-8(2)7-10(15-9(3)17)13(19)16-6-4-5-11(16)12(14)18/h8,10-11H,4-7H2,1-3H3,(H2,14,18)(H,15,17)/t10-,11-/m0/s1

InChI Key

CKLZCZMLTMDPBS-QWRGUYRKSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)C

SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C

Other CAS RN

142179-09-7

synonyms

N-Ac-Leu-Pro-NH2
N-acetyl-L-leucyl-L-prolinamide
N-acetylleucylprolinamide
N-acetylleucylprolinamide, monohydrate

Origin of Product

United States

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